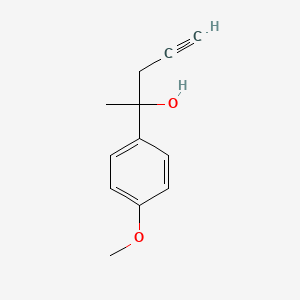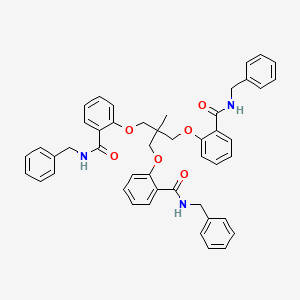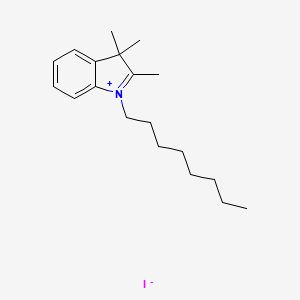![molecular formula C61H76N12O7S B11927233 (2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)
(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A947 is a potent and selective proteolysis-targeting chimera molecule that targets the SMARCA2 protein for degradation. It is a valuable tool in cancer research due to its strong binding affinity to the SMARCA2 bromodomain, with a dissociation constant of 93 nanomolar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A947 is synthesized through a series of complex organic reactions. The synthetic route involves the formation of a bifunctional molecule that can bind to both the target protein and an E3 ubiquitin ligase. The key steps include the formation of the bromodomain-binding component and the ligase-binding component, followed by their conjugation to form the final proteolysis-targeting chimera molecule .
Industrial Production Methods
Industrial production of A947 involves large-scale organic synthesis techniques. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions
A947 undergoes several types of chemical reactions, including:
Ubiquitination: A947 mediates the ubiquitination of the SMARCA2 protein, marking it for degradation by the proteasome.
Degradation: The ubiquitinated SMARCA2 protein is subsequently degraded by the proteasome, leading to a reduction in its cellular levels.
Common Reagents and Conditions
Major Products
The major product of the reactions involving A947 is the degraded SMARCA2 protein, which is marked for proteasomal degradation through ubiquitination .
Aplicaciones Científicas De Investigación
A947 is primarily used in cancer research, particularly in studying cancers with mutations in the SMARCA4 gene. The compound is effective in degrading the SMARCA2 protein in SMARCA4-mutant cancer cells, leading to reduced tumor growth and proliferation . Additionally, A947 is used as a tool for target identification and validation in drug discovery .
Mecanismo De Acción
A947 exerts its effects by binding to the SMARCA2 bromodomain and recruiting the von Hippel-Lindau E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein. The degradation of SMARCA2 results in reduced chromatin remodeling activity, which is essential for the survival of SMARCA4-mutant cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
A1155463: Another proteolysis-targeting chimera molecule that targets the SMARCA2 protein for degradation.
A1874: A selective degrader of the SMARCA4 protein, used in similar cancer research applications.
Uniqueness
A947 is unique in its moderate selectivity for the SMARCA2 protein, making it a valuable tool for studying cancers with SMARCA4 mutations. Its strong binding affinity and effective degradation of SMARCA2 set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C61H76N12O7S |
|---|---|
Peso molecular |
1121.4 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[(1S,5R)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H76N12O7S/c1-36(2)57(61(77)72-34-45(74)26-52(72)60(76)65-37(3)40-9-11-41(12-10-40)58-38(4)64-35-81-58)54-30-55(68-80-54)70-23-16-39(17-24-70)31-69-21-18-46(19-22-69)78-47-27-48(28-47)79-56-25-42(15-20-63-56)73-43-13-14-44(73)33-71(32-43)51-29-50(66-67-59(51)62)49-7-5-6-8-53(49)75/h5-12,15,20,25,29-30,35-37,39,43-48,52,57,74-75H,13-14,16-19,21-24,26-28,31-34H2,1-4H3,(H2,62,67)(H,65,76)/t37-,43-,44+,45+,47?,48?,52-,57+/m0/s1 |
Clave InChI |
QQVCUSPUMMUFTD-YOINXCKTSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9[C@@H]1CC[C@H]9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9C1CCC9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)

![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)




